molecular formula C22H19NO2 B14372168 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one CAS No. 89984-89-4

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14372168
CAS No.: 89984-89-4
M. Wt: 329.4 g/mol
InChI Key: MRCMPVLQOQHCST-UHFFFAOYSA-N
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Description

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one is a synthetic benzo[a]phenoxazine derivative designed for advanced research applications. Compounds within this chemical class are recognized for their strong fluorescence properties at long wavelengths (often above 600 nm), which are highly valuable in bioanalytical sciences . These characteristics make them excellent candidates for developing sensitive fluorescence probes. The primary research value of this compound lies in its potential use as a fluorescent dye for cellular imaging and the detection of biomolecules such as amino acids and proteins . Benzo[a]phenoxazine scaffolds can function as covalent probes for organic and biological molecules, including peptides and DNA . Furthermore, the cyclohexyl substituent in the 6-position may influence the compound's lipophilicity and photostability, potentially enhancing its performance in various solvent environments and its ability to penetrate cellular membranes. Beyond imaging, benzo[a]phenoxazine derivatives have been investigated for their broad utility as potential photosensitizers in antimicrobial photodynamic therapy and have shown mentions of antitumor and antimalarial activities in research settings . The mechanism of action for these applications often involves light-induced generation of reactive oxygen species that can damage target cells. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to fully characterize the compound for their specific experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89984-89-4

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

6-cyclohexylbenzo[a]phenoxazin-5-one

InChI

InChI=1S/C22H19NO2/c24-21-16-11-5-4-10-15(16)20-22(19(21)14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h4-7,10-14H,1-3,8-9H2

InChI Key

MRCMPVLQOQHCST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Benzo[a]phenoxazin-5-one Core

The formation of the foundational benzo[a]phenoxazin-5-one skeleton is a critical first step, achievable through several distinct synthetic routes.

Condensation reactions are a cornerstone in the synthesis of polycyclic heterocyclic systems like phenoxazinones. The most prevalent method for constructing the benzo[a]phenoxazin-5-one core involves the reaction of an ortho-aminophenol derivative with a suitably substituted 1,4-naphthoquinone. bas.bg This approach typically begins with the nucleophilic attack of the amino group from the o-aminophenol onto the naphthoquinone ring, followed by an intramolecular cyclization and subsequent oxidation to yield the final tricyclic aromatic system. bas.bg

For instance, the synthesis of various 6-(alkylthio)-5H-benzo[a]phenoxazine-5-ones has been successfully achieved by condensing 2-aminophenol (B121084) with 2-(alkylthio)-3-chloro-1,4-naphthoquinone compounds in ethanol (B145695) with sodium carbonate. bas.bg Similarly, other phenoxazine (B87303) derivatives are synthesized through the condensation of diamines or aminophenols with quinones. The reaction mechanism involves an initial attack by the amino group, displacement of a leaving group (like a chloro or hydroxyl group) on the quinone, and subsequent ring closure to form the phenoxazine system. bas.bg This robust methodology allows for the preparation of a wide array of derivatives based on the specific precursors used. nih.govmdpi.com

In line with the principles of green chemistry, biocatalytic methods present an environmentally benign alternative for synthesizing the phenoxazinone framework. rsc.org Enzymes, particularly laccases and phenoxazinone synthase mimics, have demonstrated significant efficacy in catalyzing the oxidative coupling of ortho-aminophenol (OAP) derivatives to form the corresponding 2-aminophenoxazin-3-one (APX) structures. rsc.orgnih.gov

Laccase-catalyzed reactions, such as those using CotA-laccase from Bacillus subtilis, can oxidize various aromatic amines, including o-aminophenols, in mild, aqueous conditions, with water being the only byproduct. rsc.org This enzymatic approach is highly valued for its sustainability and efficiency. rsc.org Furthermore, synthetic complexes that mimic the function of phenoxazinone synthase have been developed. physchemres.org These bioinspired catalysts, often based on copper or cobalt, can facilitate the aerobic oxidation of OAP to the phenoxazinone core with high catalytic turnover numbers. rsc.orgphyschemres.org Photocatalytic methods using novel nanozymes, such as LaFeO3 nanospheres, have also been employed to mimic phenoxazinone synthase activity, converting OAP to APX efficiently under ambient conditions. nih.gov

Installation and Modification of the Cyclohexyl Moiety

Attaching the specific cyclohexyl group at the 6-position of the benzo[a]phenoxazin-5-one core requires precise and high-yielding chemical reactions, often involving transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is particularly well-suited for installing alkyl or aryl groups onto a heterocyclic core. nobelprize.orgyonedalabs.com This protocol has been successfully applied to the synthesis of highly functionalized benzo[a]phenoxazin-5-one analogues. researchgate.netresearchgate.net The general strategy involves the coupling of a halogenated precursor, such as 6-chlorobenzo[a]phenoxazin-5-one, with an organoboron reagent, in this case, cyclohexylboronic acid or one of its esters. researchgate.netresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : A Pd(0) complex inserts into the carbon-halogen bond of the 6-chloro-benzo[a]phenoxazin-5-one. nobelprize.orgyonedalabs.com

Transmetallation : The cyclohexyl group is transferred from the boron atom to the palladium center, a step that is facilitated by a base. nobelprize.orgyonedalabs.com

Reductive Elimination : The two organic fragments (the phenoxazinone core and the cyclohexyl group) couple, forming the final product and regenerating the Pd(0) catalyst. nobelprize.orgyonedalabs.com

This reaction is highly valued for its tolerance of a wide range of functional groups and its use of generally non-toxic boron compounds. nobelprize.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netsigmaaldrich.com

Table 1: Typical Components for Suzuki-Miyaura Cross-Coupling
ComponentExamplesFunction
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Facilitates the cross-coupling reaction. researchgate.netnih.gov
LigandSPhos, XPhos, PPh₃Stabilizes the palladium catalyst and influences reactivity. researchgate.netnih.gov
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species for transmetallation. researchgate.netresearchgate.net
SolventToluene, Dioxane, DMFSolubilizes reactants and influences reaction temperature. researchgate.netresearchgate.net

Radical-based reactions offer alternative pathways for bond formation. While often applied to constructing the heterocyclic core itself, these principles can be relevant to C-N bond formation within the broader synthetic context of complex heterocycles. rsc.org Radical decarboxylative coupling, pioneered by Barton, utilizes Barton esters to generate carbon radicals that can then form new bonds. nih.gov More recent advancements involve visible-light photoredox catalysis to generate radicals under mild conditions for C-N bond formation. rsc.orgnih.gov

In the context of phenoxazinone-related structures, such as phenazines, novel strategies have been developed for synchronous double C-N bond formation through the C-H activation of anilines, catalyzed by Pd–Ag binary nanoclusters. rsc.orgias.ac.in This demonstrates the power of modern cross-coupling methods to forge C-N bonds directly, which is a fundamental process in the synthesis of many nitrogen-containing heterocycles. rsc.orgias.ac.inacs.org Although not a direct method for installing a cyclohexyl group at the 6-position (which is a C-C bond), these radical and C-H activation strategies represent the cutting edge of heterocyclic synthesis and could be adapted for complex functionalizations. rsc.org

Derivatization and Functionalization of the Phenoxazinone System

Once the 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one molecule is synthesized, it can serve as a scaffold for further chemical modification. The aromatic rings of the phenoxazinone system are potential sites for electrophilic aromatic substitution, allowing for the introduction of various functional groups such as nitro, halogen, or acyl groups, depending on the reaction conditions and the existing substitution pattern.

Furthermore, derivatives can be prepared by starting with functionalized precursors. For example, the synthesis of 6-Chloro-10-aminobenzo[a]phenoxazine-5-one from 2,4-diaminophenol (B1205310) provides a handle for further reactions. The amino group can be converted into an imine through condensation with various aldehydes, demonstrating how the core structure can be elaborated to produce a library of related compounds. The palladium-catalyzed cross-coupling reactions discussed previously are themselves a powerful method for derivatization, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups at specific positions on the phenoxazinone core. researchgate.netresearchgate.netblazingprojects.com

Alkynylation and Arylation Protocols

The introduction of aryl and alkynyl moieties at the C6 position of the benzo[a]phenoxazin-5-one skeleton is a valuable strategy for extending the conjugated system and exploring its impact on the molecule's electronic and optical properties. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving these transformations.

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.org This reaction has been successfully applied to the synthesis of 6-alkynyl-5H-benzo[a]phenoxazin-5-one derivatives. researchgate.net The general approach involves the reaction of a 6-halo-5H-benzo[a]phenoxazin-5-one, typically the 6-chloro derivative, with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgresearchgate.net

A modified Sonogashira protocol has been reported for the synthesis of various 6-alkynyl-5H-benzo[a]phenoxazin-5-ones. researchgate.net The reaction of 6-chloro-5H-benzo[a]phenoxazin-5-one with different terminal alkynes under these modified conditions provides the corresponding 6-alkynyl derivatives in good yields. researchgate.net

Table 1: Examples of 6-Alkynyl-5H-benzo[a]phenoxazin-5-one Derivatives Synthesized via Modified Sonogashira Coupling researchgate.net

EntryTerminal AlkyneProduct
1Phenylacetylene6-(Phenylethynyl)-5H-benzo[a]phenoxazin-5-one
21-Hexyne6-(Hex-1-yn-1-yl)-5H-benzo[a]phenoxazin-5-one
33-Phenyl-1-propyne6-(3-Phenylprop-1-yn-1-yl)-5H-benzo[a]phenoxazin-5-one
4Ethynyltrimethylsilane6-((Trimethylsilyl)ethynyl)-5H-benzo[a]phenoxazin-5-one

This table is illustrative and based on the reported synthesis of alkynylated benzo[a]phenoxazin-5-ones. The specific cyclohexyl substituent at other positions is not detailed in the source.

For the introduction of aryl groups at the C6 position, the Suzuki-Miyaura cross-coupling reaction is a highly effective method. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide. While not specifically detailed for a 6-cyclohexyl substituted benzo[a]phenoxazin-5-one, the arylation of related 6-chloro-benzo[a]phenoxazin-5-one derivatives has been documented. The general conditions involve reacting the chloro-substituted benzo[a]phenoxazinone with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Imino-Derivative Formation and Other Functional Group Interconversions

The carbonyl group at the C5 position and other functionalities on the benzo[a]phenoxazine ring can be transformed to introduce new chemical properties. A key transformation is the formation of imino-derivatives, which can significantly alter the electronic and biological characteristics of the parent compound.

Two primary strategies have been reported for the synthesis of imino-derivatives of the benzo[a]phenoxazine core. The first involves the condensation of an amino-substituted benzo[a]phenoxazin-5-one with an aldehyde. For instance, 6-Chloro-10-aminobenzo[a]phenoxazin-5-one can be condensed with various aromatic aldehydes in an aqueous ethanol solution to yield the corresponding 10-imino derivatives.

A second, more complex approach is a one-pot, four-component reaction for the synthesis of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives. This method involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593), a 1,2-phenylenediamine, an aromatic amine, and triethyl orthoformate, catalyzed by formic acid under solvent-free conditions.

Table 2: Synthesis of 6-((Arylamino)methylene)benzo[a]phenazin-5(6H)-one Derivatives

EntryAromatic AmineProduct
1Aniline6-((Phenylamino)methylene)benzo[a]phenazin-5(6H)-one
24-Chloroaniline6-(((4-Chlorophenyl)amino)methylene)benzo[a]phenazin-5(6H)-one
34-Methoxyaniline6-(((4-Methoxyphenyl)amino)methylene)benzo[a]phenazin-5(6H)-one
44-Methylaniline6-((p-Tolylamino)methylene)benzo[a]phenazin-5(6H)-one

This table illustrates the types of derivatives that can be synthesized using the one-pot, four-component reaction. The specific cyclohexyl substituent is not present in the reported examples.

Acylation of Leuco Benzo[a]phenoxazines

The colored benzo[a]phenoxazin-5-one can be reduced to its colorless (leuco) form, which can then undergo further chemical modifications, such as acylation. This process is of interest for various applications, including in the development of dyes and imaging agents. The acylation of the leuco form of phenoxazines and related phenothiazines is a known process. researchgate.net

The general procedure involves the reduction of the benzo[a]phenoxazin-5-one to its leuco base. researchgate.net This can be achieved using a reducing agent such as sodium dithionite. researchgate.net The resulting leuco compound, which is typically unstable and susceptible to re-oxidation, is then treated with an acylating reagent in the presence of a base. researchgate.net Common acylating agents include acid chlorides and anhydrides, while bases such as pyridine (B92270) or triethylamine (B128534) are often used to neutralize the acid byproduct. researchgate.net

This reaction results in the formation of an N-acylated leuco benzo[a]phenoxazine. The acylated leuco dye can be subsequently oxidized back to the colored dye form if desired, for example, by using alcoholic silver nitrate. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one, both ¹H and ¹³C NMR would provide critical information regarding the arrangement of atoms.

The ¹H NMR spectrum is expected to show a series of signals corresponding to the aromatic protons of the benzo[a]phenoxazin-5-one core and the aliphatic protons of the cyclohexyl group. The aromatic region would likely display a complex pattern of doublets, triplets, and multiplets, characteristic of the fused ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the phenoxazin-5-one system. The cyclohexyl protons would appear in the upfield region of the spectrum, typically between 1.0 and 2.5 ppm. The complexity of these signals would depend on the conformational dynamics of the cyclohexyl ring.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule would be observed. The carbonyl carbon of the quinone-imine system would resonate at a characteristic downfield chemical shift, typically in the range of 180-185 ppm. The aromatic carbons would appear between 110 and 160 ppm, with their precise shifts determined by their position within the heterocyclic framework. The aliphatic carbons of the cyclohexyl ring would be found in the upfield region, generally between 25 and 45 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Note: These are estimated values based on related structures and may vary in different deuterated solvents.)

Proton Type Predicted Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5
Cyclohexyl Protons (CH, CH₂)1.0 - 2.5

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Note: These are estimated values based on related structures and may vary in different deuterated solvents.)

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)180 - 185
Aromatic Carbons110 - 160
Cyclohexyl Carbons25 - 45

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound would be dominated by several key absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the quinone-imine system is expected in the region of 1620-1650 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic core. The C=N stretching vibration of the phenoxazine (B87303) ring would likely appear in the 1580-1610 cm⁻¹ range.

The spectrum would also feature a series of bands between 1450 and 1600 cm⁻¹ due to the C=C stretching vibrations of the aromatic rings. The C-O-C stretching of the ether linkage within the phenoxazine core would give rise to a characteristic band, typically around 1250 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexyl group would be observed in the 2850-2950 cm⁻¹ region, while their bending vibrations would appear around 1450 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O Stretch (Quinone-imine)1620 - 1650
C=N Stretch1580 - 1610
C=C Stretch (Aromatic)1450 - 1600
C-O-C Stretch (Ether)~1250
C-H Stretch (Cyclohexyl)2850 - 2950
C-H Bend (Cyclohexyl)~1450

Electronic Absorption Spectroscopy (UV-Vis-NIR) for Electronic Transitions

Electronic absorption spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. 5H-benzo[a]phenoxazin-5-one derivatives are known for their strong absorption in the visible region, which is responsible for their intense color.

The UV-Vis-NIR spectrum of this compound is expected to exhibit a prominent absorption band in the 500-600 nm range. This band is attributed to an intramolecular charge transfer (ICT) transition from the electron-donating part of the molecule to the electron-accepting quinone-imine system. The position and intensity of this band are highly sensitive to the electronic nature of the substituents on the aromatic core. The introduction of a bulky, non-aromatic cyclohexyl group at the 6-position is not expected to cause a significant shift in the absorption maximum compared to the unsubstituted parent compound, as it does not directly participate in the π-conjugated system.

A hallmark of many 5H-benzo[a]phenoxazin-5-one derivatives is their pronounced solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. This property arises from the significant change in dipole moment upon electronic excitation. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption and emission maxima.

The solvatochromic behavior of this compound would make it a useful probe for studying the polarity of its microenvironment. The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales. Research on related Nile Red analogues has shown that substitution can fine-tune this responsiveness. nih.govacs.org

Table 4: Expected Solvatochromic Shifts in UV-Vis Absorption for a Typical Benzo[a]phenoxazin-5-one Derivative

Solvent Polarity Typical λmax (nm)
TolueneNon-polar~550
ChloroformModerately Polar~560
MethanolPolar~590

Advanced Fluorescence Spectroscopy and Optical Characterization

The strong fluorescence of 5H-benzo[a]phenoxazin-5-one derivatives is central to their application in bio-imaging. Their emission properties are also sensitive to the environment, making them valuable as fluorescent probes.

Fluorescence Lifetime Imaging (FLIM) is a powerful microscopy technique that provides contrast based on the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. The fluorescence lifetime of Nile Red and its analogues has been shown to be sensitive to the microenvironment, including polarity and viscosity. nih.gov For instance, in non-polar environments like lipid droplets, Nile Red exhibits a shorter fluorescence lifetime compared to more polar cellular regions. nih.gov

Derivatives of 9-diethylaminobenzo[a]phenoxazin-5-one have been investigated for their potential in FLIM applications to map cellular structures. nih.govacs.org It is plausible that this compound could also be employed in FLIM to probe the properties of its local environment within biological systems. The fluorescence lifetime can be influenced by factors such as hydrogen bonding capacity of the surrounding medium. biorxiv.orgresearchgate.net

Two-photon excited fluorescence (TPEF) microscopy is an advanced imaging technique that offers advantages such as deeper tissue penetration, reduced phototoxicity, and inherent 3D sectioning. This technique relies on the simultaneous absorption of two lower-energy photons to excite the fluorophore.

The one- and two-photon excited fluorescence of Nile Red derivatives is highly responsive to substitution, and their spectroscopic features can be finely tuned. nih.govacs.org The introduction of different substituents can modulate the two-photon absorption cross-section, which is a measure of the efficiency of two-photon absorption. While specific data for the 6-cyclohexyl derivative is not available, it is anticipated that it would possess two-photon absorption properties, making it a potential candidate for TPEF microscopy applications. The bulky cyclohexyl group might influence the molecule's interaction with its environment and potentially affect its two-photon absorption characteristics.

Quantum Yield Determinations

The quantum yield of this compound, a derivative of the benzo[a]phenoxazin-5-one class, is a critical parameter in characterizing its fluorescence efficiency. While specific quantum yield data for this exact compound are not extensively documented in publicly available literature, analysis of structurally similar compounds, such as Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) and its analogues, provides valuable insights.

The fluorescence quantum yield of these dyes is highly sensitive to the polarity of the solvent. acs.org For instance, Nile Red exhibits a significant variation in quantum yield across different solvents, a property that makes its analogues promising as environmental sensors. acs.org The introduction of various substituents onto the benzo[a]phenoxazin-5-one backbone can fine-tune the spectroscopic and photophysical properties, including the quantum yield. acs.org Studies on N-alkyl phenoxazines have reported high quantum yields of fluorescence, often exceeding 77%, highlighting the potential for high emissive efficiency within this class of compounds. nih.gov

The photophysical properties are dictated by the π → π* electronic transition, and the emission spectra are generally less sensitive to substituent effects than the absorption spectra. acs.org The solvatochromic behavior, where the emission wavelength shifts with solvent polarity, is a hallmark of this class of dyes. acs.orgresearchgate.net For example, the emission maximum of Nile Red can shift by as much as 70 nm when moving from a nonpolar to a polar solvent. acs.org

Table 1: Representative Quantum Yields of Structurally Related Benzo[a]phenoxazin-5-one Dyes

Compound Solvent Quantum Yield (Φf)
Nile Red Toluene 0.79
Nile Red Chloroform 0.65
Nile Red Methanol 0.02
2-Cyano-Nile Red Chloroform 0.53

Note: This data is for analogous compounds and serves to illustrate the expected range and solvent dependency of the quantum yield for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For this compound, XPS analysis would provide quantitative information about the constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

High-resolution XPS spectra of the C 1s, N 1s, and O 1s regions would reveal the different chemical environments of these atoms. The C 1s spectrum would be deconvoluted into several peaks corresponding to C-C/C-H bonds in the aromatic and cyclohexyl moieties, C-N bonds, and the C=O of the ketone group. The N 1s spectrum is expected to show a single peak corresponding to the amine nitrogen within the phenoxazine ring. The binding energy of this peak would provide insight into the electronic environment of the nitrogen atom. For instance, in similar heterocyclic structures, N 1s peaks for amine/amide functionalities are typically observed around 400.5 eV. nih.gov The O 1s spectrum would exhibit a peak characteristic of the carbonyl oxygen (C=O). Analysis of related phenoxazine dyes adsorbed on surfaces like TiO2 has been performed using XPS to understand the electronic interactions and molecular orientation. diva-portal.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (C22H19NO2), the expected exact molecular weight of the molecular ion [M]+• would be approximately 329.14 g/mol .

Electrospray ionization (ESI) and other soft ionization techniques would be employed to observe the protonated molecule [M+H]+ at m/z 330.15. bas.bg Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to study the fragmentation pathways. miamioh.edu The fragmentation of the benzo[a]phenoxazin-5-one core is influenced by the stability of the resulting fragments. Common fragmentation patterns in similar heterocyclic systems involve the cleavage of bonds adjacent to heteroatoms and the loss of small neutral molecules. miamioh.edu

For this compound, key fragmentation pathways would likely involve the cyclohexyl substituent. A primary fragmentation would be the loss of the cyclohexyl radical (•C6H11), leading to a significant fragment ion. Further fragmentation could involve the phenoxazine core, though this tricyclic system is generally stable. The study of fragmentation patterns of related benzoxazinone (B8607429) derivatives has shown that the initial fragmentation often occurs at the less aromatic ring system. fateallchem.dk

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (predicted) Proposed Fragment
330.15 [M+H]+
329.14 [M]+•

Solid-State Structural Determination via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the cyclohexyl ring and the planarity of the benzo[a]phenoxazin-5-one core.

Electron Spin Resonance (ESR) Spin-Trapping for Charge Separation Analysis

Electron Spin Resonance (ESR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals and radical ions. In the context of this compound, ESR, particularly in conjunction with spin-trapping techniques, can be employed to study photo-induced charge separation processes. nih.gov

Upon photoexcitation, phenoxazine derivatives can act as electron donors, leading to the formation of a radical cation. nih.gov The resulting ESR spectrum of the this compound radical cation would provide information about the distribution of the unpaired electron spin density across the molecule. Hyperfine coupling constants to the nitrogen nucleus and various protons would be determined from the spectrum. nih.gov The stability and lifetime of this charge-separated state are crucial for applications in photoredox catalysis and solar energy conversion. nih.govnih.gov

Spin-trapping experiments could be used to detect short-lived radical species that might be formed during photochemical reactions involving this compound. While direct ESR spin-trapping data for this specific compound is not available, the principles have been applied to study radical intermediates in various systems. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Nile Red
9-diethylamino-5H-benzo[a]phenoxazin-5-one
2-Cyano-Nile Red
3-Acetyl-Nile Red

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Although specific DFT data for the cyclohexyl-substituted title compound is absent, research on related phenoxazine (B87303) derivatives provides a framework for understanding its probable electronic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.

For the parent benzo[a]phenoxazin-5-one scaffold, theoretical studies on its derivatives suggest that the HOMO is typically distributed over the electron-rich phenoxazine ring system, while the LUMO is often localized on the electron-accepting quinone-imine moiety. This distribution facilitates charge transfer upon photoexcitation.

A study on related benzo-phenoxazinone derivatives using semi-empirical methods calculated the HOMO and LUMO energies, which are presented in the table below. rsisinternational.org A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and polarizability. clockss.org

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzo-phenoxazinone Derivative 1-8.761-1.6137.148
Benzo-phenoxazinone Derivative 2-8.784-1.5977.187
Benzo-phenoxazinone Derivative 3-8.841-1.6817.160
Benzo-phenoxazinone Derivative 4-8.865-1.6657.200
Benzo-phenoxazinone Derivative 5-8.892-1.7217.171

Table 1: Calculated Frontier Molecular Orbital Energies for Benzo-phenoxazinone Derivatives. Data sourced from a theoretical study on their efficiency as corrosion inhibitors. rsisinternational.org

Intramolecular Charge Transfer (ICT) Investigations

The benzo[a]phenoxazin-5-one structure inherently possesses a donor-acceptor character, making it a candidate for intramolecular charge transfer (ICT) phenomena. The phenoxazine core acts as the electron donor, while the carbonyl group functions as the electron acceptor. Upon absorption of light, an electron can be promoted from the HOMO to the LUMO, resulting in a charge-separated excited state. The efficiency and characteristics of this ICT process are influenced by the substituents on the aromatic rings and the polarity of the solvent. While no specific ICT investigations were found for 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one, the general principles of ICT in donor-acceptor systems suggest that this compound would exhibit such properties.

Quantum Chemical Studies on Molecular Reactivity and Interactions

Quantum chemical calculations offer valuable insights into the reactivity and interaction potential of molecules through the determination of various electronic descriptors.

Semi-Empirical Methods for Electronic Descriptors (e.g., Dipole Moment, Polarizability)

Semi-empirical methods, such as the Austin Model 1 (AM1), provide a computationally less intensive approach to calculate electronic properties. A theoretical study on benzo-phenoxazinone derivatives as potential corrosion inhibitors utilized the AM1 method to determine key quantum chemical indices, including dipole moment and polarizability. rsisinternational.org

DerivativeDipole Moment (Debye)Polarizability (ų)
Benzo-phenoxazinone Derivative 12.50331.65
Benzo-phenoxazinone Derivative 22.58331.57
Benzo-phenoxazinone Derivative 32.76631.61
Benzo-phenoxazinone Derivative 42.84631.53
Benzo-phenoxazinone Derivative 52.99131.57

Table 2: Calculated Electronic Descriptors for Benzo-phenoxazinone Derivatives using the AM1 Semi-Empirical Method. Data sourced from a theoretical study on their efficiency as corrosion inhibitors. rsisinternational.org

These calculations indicate that substitutions on the benzo[a]phenoxazin-5-one core can modulate the electronic properties of the molecule. rsisinternational.org

Molecular Modeling and Simulation of Binding Interactions

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting the binding modes and affinities of small molecules with biological macromolecules, such as proteins and nucleic acids.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Partial Least Squares Regression)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and related phenoxazine derivatives, QSAR studies are instrumental in understanding the specific molecular features that govern their therapeutic effects, such as anticancer or antimicrobial activities. nih.govnih.govresearchgate.net This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. nih.gov

One of the robust statistical methods frequently utilized in QSAR is Partial Least Squares (PLS) regression. researchgate.net PLS is particularly well-suited for analyzing datasets with a large number of correlated predictor variables (molecular descriptors), which is often the case in QSAR studies. ijsmr.in The method reduces the dimensionality of the data by creating latent variables (principal components) that capture the maximum covariance between the molecular descriptors and the biological activity.

Detailed Research Findings

While a specific QSAR study dedicated solely to this compound is not extensively documented in publicly available literature, research on analogous phenoxazine and benzoxazine (B1645224) structures provides significant insights into the descriptors that influence their biological activities. nih.govresearchgate.netnih.gov Studies on various phenoxazine derivatives have demonstrated a strong correlation between their cytotoxic effects and a combination of electronic and hydrophobic properties. researchgate.netnih.govpsu.edu

Key molecular descriptors that have been identified as influential in the QSAR models of phenoxazine and related heterocyclic systems include:

Lipophilicity (logP): This descriptor quantifies the hydrophobicity of a molecule. For phenoxazine derivatives, an optimal logP value is often associated with maximum cytotoxic activity, as it governs the compound's ability to traverse cell membranes. researchgate.netnih.govpsu.edu

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electron affinity, and dipole moment are critical. These parameters relate to the molecule's reactivity and its capacity to engage in interactions with biological targets. researchgate.netpsu.eduucsb.edu

Steric and Shape Descriptors: Molecular weight, volume, and specific shape indices play a role in the compound's fit within a biological receptor or its ability to intercalate with DNA. nih.gov For instance, in a series of 1,4-benzoxazin-3-ones, shape and VolSurf descriptors were found to be crucial for their antimicrobial activity. nih.gov

To illustrate the application of QSAR and PLS modeling, a hypothetical dataset for a series of benzo[a]phenoxazin-5-one derivatives, including the titular compound, is presented below. This table showcases the relationship between selected molecular descriptors and a hypothetical cytotoxic activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

CompoundR GrouplogPLUMO Energy (eV)Molecular Weight (g/mol)pIC50
1-H3.85-2.15285.315.20
2-CH34.25-2.12299.345.55
3-Cl4.56-2.25319.765.90
4-OCH33.90-2.05315.345.40
5-Cyclohexyl5.95-2.08367.456.85
6-Phenyl5.65-2.20361.406.50

In this illustrative model, a PLS analysis would be performed to derive an equation of the form:

pIC50 = β₀ + β₁(logP) + β₂(LUMO Energy) + β₃(Molecular Weight) + ...

The coefficients (β) determined through the PLS regression would quantify the contribution of each descriptor to the cytotoxic activity. For instance, a positive coefficient for logP would suggest that increasing lipophilicity, up to a certain point, enhances activity. The predictive power of the resulting QSAR model would be rigorously validated using statistical metrics such as the cross-validated correlation coefficient (Q²). A high Q² value would indicate a robust and predictive model. nih.gov Such a model could then be used to predict the pIC50 of new benzo[a]phenoxazin-5-one derivatives, prioritizing the synthesis of compounds with the highest predicted potency.

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

The π-conjugated system of the benzo[a]phenoxazine scaffold makes it a compelling candidate for use in various organic electronic and optoelectronic devices. Its derivatives have been engineered to function in solar cells, photosynthetic systems, and light-emitting diodes.

The benzo[a]phenoxazine structure serves as an effective precursor or π-linker in the design of organic dyes for DSSCs. rsc.org Through molecular engineering, this scaffold can be incorporated into a donor-π-acceptor (D–π–A) architecture, which is crucial for efficient photosensitizers. rsc.org By attaching electron-donating groups (like triphenylamine) and electron-accepting/anchoring groups (like cyanoacrylic acid) to the benzo[a]phenoxazine template, dyes with tunable light-harvesting capabilities, efficient intramolecular charge transfer (ICT), and appropriately positioned HOMO and LUMO energy levels can be created. rsc.org

Derivatives such as the sodium salts of 6,10-dimethyl-5-methylene-5H-benzphenoxazin-5-one (MB-1) and 6-methyl-5-methylene-5H-benzo[a]phenoxazin-5-one (MB-2) have been successfully used as photosensitizers. semanticscholar.orgresearchgate.net Their planar shape, extended conjugation, and ionic character facilitate excellent electron transfer within the DSSC device. semanticscholar.orgresearchgate.net

Table 1: Performance of Benzo[a]phenoxazine-Based Photosensors in DSSC Devices

ParameterMB-1 DeviceMB-2 Device
Photoresponsivity -1.81 × 10⁻³ A/W semanticscholar.orgresearchgate.net
Photodetectivity -36.9 × 10⁶ Jones semanticscholar.orgresearchgate.net
Detection Speed (Rise Time) -352 ms (B15284909) semanticscholar.orgresearchgate.net
Sensitivity -165.38% semanticscholar.orgresearchgate.net
Charge Collection Efficiency (η_cc) -99.6% semanticscholar.orgresearchgate.net
Average Electron Lifetime -57.19 ms semanticscholar.orgresearchgate.net

Engineered phenoxazinone derivatives are key components in the development of semi-organic artificial photosynthetic systems designed for photocatalytic hydrogen production. cityu.edu.hk These systems combine the robust light-harvesting capabilities of organic molecules with the stability and charge transport properties of inorganic semiconductors. researchgate.net This integration helps to overcome the limited spectral utilization of conventional photocatalysts, which primarily absorb UV and visible light. nih.gov

Researchers have synthesized derivatives like Bis(Triphenylamine)Phenoxazinone (BTP) and Malononitrile-Bis(Triphenylamine)Phenoxazinone (MBTP) from a 6,9-dibromo-5H-benzo[a]phenoxazin-5-one precursor. cityu.edu.hknih.gov These molecules act as powerful electron acceptors. cityu.edu.hknih.gov When integrated with H-doped rutile TiO₂ (H-TiO₂) nanorods, they significantly extend light absorption into the near-infrared (NIR) region—up to 800 nm for BTP and up to 1200 nm for MBTP. nih.govnih.gov This enhanced light harvesting leads to remarkable efficiency in solar-to-hydrogen conversion. nih.gov Femtosecond transient absorption spectroscopy has confirmed rapid and efficient electron injection from the photoexcited phenoxazinone derivatives to the conduction band of the H-TiO₂, a key factor in their high photocatalytic performance. cityu.edu.hknih.gov

Table 2: Photocatalytic Hydrogen Evolution Rates for MBTP/H-TiO₂ System

Light SourceHydrogen Evolution Rate
UV–vis Irradiation 29.4 mmol g⁻¹ h⁻¹ nih.govnih.gov
NIR Irradiation 60.4 µmol g⁻¹ h⁻¹ nih.govnih.gov

Organic field-effect transistors (OFETs) rely on organic semiconducting materials for their active channel. The performance of these devices is largely dependent on the charge carrier mobility and molecular ordering of the semiconductor. Molecules with rigid, planar, and π-conjugated structures, like the benzo[a]phenoxazine scaffold, are desirable for facilitating intermolecular charge transport. The introduction of the cyclohexyl group could further influence molecular packing in the solid state, which is a critical factor for achieving high mobility. Although direct applications of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one in FETs are not widely reported, its structural characteristics make it a subject of interest for future research in organic semiconducting materials.

Fluorescent Probes and Chemical Sensors for Biological Imaging

Fluorescent probes are indispensable tools for detecting and imaging specific analytes within complex biological systems. researchgate.net The development of probes with high sensitivity and selectivity is a major area of research. nih.gov The benzo[a]phenoxazine core is inherently fluorescent, and its photophysical properties can be modulated by attaching different functional groups. This makes it a suitable platform for designing reaction-based probes.

The this compound structure could be functionalized to create probes that respond to specific biological molecules or ions. For example, by introducing reactive sites, it could be tailored to detect biothiols, reactive oxygen species, or metal ions, producing a "turn-on" or "turn-off" fluorescent signal upon reaction. nih.gov The principle is similar to other heterocyclic fluorescent probes, such as those based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine, which have been used for the real-time visual monitoring of toxic chemicals like phosgene. nih.gov The lipophilic cyclohexyl group could also aid in localizing the probe within specific cellular compartments, such as cell membranes or lipid droplets, enhancing its utility in biological imaging.

Corrosion Inhibition Mechanisms and Performance in Industrial Systems

Corrosion is a significant issue that causes massive economic losses globally. mdpi.com Organic corrosion inhibitors are widely used to protect metals by adsorbing onto the metal surface and forming a protective barrier. mdpi.com The effectiveness of an organic inhibitor often depends on the presence of heteroatoms (such as nitrogen and oxygen), aromatic rings, and functional groups that can interact with the metal surface. mdpi.com

This compound possesses several features that make it a promising candidate as a corrosion inhibitor.

Heteroatoms: The nitrogen and oxygen atoms in the phenoxazine (B87303) ring have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, leading to strong chemisorption.

Aromatic System: The extensive π-electron system of the benzo[a]phenoxazine core can interact with the metal surface through π-π stacking, contributing to the formation of a stable, adsorbed film.

Surface Coverage: The bulky cyclohexyl group and the large planar aromatic structure can effectively cover a large surface area of the metal, physically blocking corrosive agents like water, oxygen, and ions from reaching the surface.

The inhibition mechanism would likely involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation), creating a durable protective layer that slows down both anodic and cathodic corrosion reactions. mdpi.com

Integration into Polymeric and Nanographene Systems for Extended π-Conjugation

The incorporation of chromophoric units like this compound into larger molecular frameworks, such as polymers and nanographene, is a key strategy in advanced materials science to develop materials with tailored electronic and optical properties. The extended π-system of the benzo[a]phenoxazin-5-one core makes it an attractive candidate for creating materials with enhanced charge transport characteristics and specific light-absorbing or emitting capabilities.

In polymeric systems, the benzo[a]phenoxazin-5-one moiety can be incorporated either as a pendant group attached to the polymer backbone or as an integral part of the main chain. When included in the main chain, it can significantly influence the polymer's conformation and the degree of π-conjugation along the backbone. This, in turn, affects the material's electronic properties, such as its band gap and charge carrier mobility. For instance, the synthesis of donor-acceptor conjugated copolymers often involves the use of electron-rich units like phenoxazine. While specific data for this compound is not extensively documented in this context, analogous phenoxazine-based polymers have demonstrated promising properties.

For example, donor-acceptor copolymers based on phenoxazine and diketopyrrolopyrrole have been synthesized, exhibiting low bandgaps and broad absorption spectra, which are desirable for applications in organic electronics. The non-planar, butterfly-like conformation of the phenoxazine unit can enhance the solubility of the resulting polymers. The introduction of bulky substituents, such as the cyclohexyl group in this compound, could further improve solubility and influence the solid-state packing of the polymer chains, which is a critical factor for efficient charge transport.

The table below summarizes the properties of some illustrative phenoxazine-based copolymers, providing a reference for the potential characteristics of polymers incorporating this compound.

Polymer BackboneMn ( g/mol )PDIOptical Bandgap (eV)
Phenoxazine-Diketopyrrolopyrrole28,0002.221.40
Phenoxazine-Fluorene2,6161.652.09

In the realm of nanomaterials, the integration of this compound with nanographene offers a pathway to create novel hybrid materials. Nanographene, with its extensive sp²-hybridized carbon lattice, provides an excellent platform for interaction with π-conjugated molecules. The functionalization of nanographene with such molecules can be achieved through non-covalent interactions, primarily π-π stacking between the aromatic core of the benzo[a]phenoxazin-5-one and the basal plane of the nanographene. acs.org

This non-covalent interaction is advantageous as it can modify the electronic properties of nanographene without disrupting its intrinsic sp²-conjugation. The charge transfer between the electron-donating or accepting moiety and the nanographene can lead to a modulation of the charge carrier concentration in the nanographene, effectively doping the material. Theoretical and experimental studies on similar systems, such as ferrocene (B1249389) on nanographene, have shown that charge-transfer interactions can induce magnetic properties in the guest molecule. beilstein-journals.org

The large, planar aromatic surface of the benzo[a]phenoxazin-5-one core in this compound would facilitate strong π-π stacking interactions with the nanographene surface. The cyclohexyl substituent could play a role in mediating the intermolecular spacing and arrangement of the molecules on the nanographene, potentially influencing the efficiency of charge transfer.

The development of such hybrid materials could lead to advancements in various fields. For example, the enhanced charge transport properties could be beneficial for applications in high-performance electronics, while the modified optical properties could be exploited in sensors and optoelectronic devices. While direct experimental data on the integration of this compound with nanographene is scarce, the principles derived from studies on analogous systems provide a strong foundation for predicting the potential of these hybrid materials.

Mechanistic Investigations and Structure Activity Relationship Sar

Molecular Mechanisms of Biological Interaction (Excluding Clinical Data)

The biological activity of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one is understood to be driven by a combination of direct interactions with macromolecules and the induction of cellular stress pathways. These mechanisms collectively contribute to its observed effects on cellular processes.

DNA Intercalation via Hydrogen Bonding and π-π Stacking

The planar aromatic structure of the benzo[a]phenoxazin-5-one core is a key feature that facilitates its insertion between the base pairs of DNA, a process known as intercalation. researchgate.netnih.gov This interaction is stabilized by non-covalent forces. Specifically, π-π stacking interactions occur between the aromatic rings of the compound and the DNA bases. researchgate.netnih.gov

Furthermore, the potential for hydrogen bonding between the functional groups on the phenoxazine (B87303) ring and the DNA backbone or the edges of the base pairs can further anchor the molecule within the double helix. nih.govrsc.org This combined mode of binding can distort the helical structure of DNA, potentially interfering with crucial cellular processes such as DNA replication and transcription. researchgate.net While the general principles of phenoxazine-DNA interaction are established, specific thermodynamic and kinetic data for the 6-cyclohexyl derivative are areas of ongoing research.

Induction of Oxidative Stress and Cellular Pathway Modulation

The introduction of this compound into a biological system can lead to an imbalance in the cellular redox state, resulting in oxidative stress. nih.govsemanticscholar.org This condition is characterized by an overproduction of reactive oxygen species (ROS). nih.govimrpress.com The generation of ROS can damage vital cellular components, including lipids, proteins, and nucleic acids. nih.govsemanticscholar.org

In response to this oxidative insult, cellular signaling pathways are activated. imrpress.comnih.gov A key pathway involved is the Nrf2 signaling cascade, which is a primary regulator of the cellular antioxidant response. nih.govimrpress.com The modulation of these pathways can lead to a variety of cellular outcomes, and the specific effects of the 6-cyclohexyl substituent on the potency and nature of this oxidative stress induction are of particular interest in structure-activity relationship studies.

Direct Interaction with Key Cellular Molecules (e.g., Tubulin Inhibition)

Beyond its interaction with DNA, this compound has been investigated for its potential to directly bind to and inhibit the function of other critical cellular proteins. One such target is tubulin, the protein subunit of microtubules. nih.gov Microtubules are dynamic structures essential for cell division, intracellular transport, and the maintenance of cell shape.

Compounds that interfere with tubulin polymerization can disrupt these processes, leading to cell cycle arrest and apoptosis. mdpi.com Some phenoxazine derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. nih.govmdpi.com The presence of the bulky cyclohexyl group at the 6-position of the benzo[a]phenoxazin-5-one structure is a significant modification that could influence its binding affinity and inhibitory activity against tubulin.

Table 1: Investigated Molecular Interactions of this compound

Mechanism of Interaction Molecular Target Key Stabilizing Forces/Effects
DNA IntercalationDNA Double Helixπ-π Stacking, Hydrogen Bonding
Oxidative Stress InductionCellular EnvironmentGeneration of Reactive Oxygen Species (ROS)
Tubulin Inhibitionβ-TubulinBinding at the colchicine (B1669291) site

Catalytic Activity and Enzyme Mimicry

In addition to its interactions with biological macromolecules, the chemical structure of this compound lends itself to potential catalytic activities, including the mimicry of natural enzyme functions.

Phenoxazinone Synthase Mimicking Activity

Phenoxazinone synthase is an enzyme that catalyzes the oxidative coupling of o-aminophenols to form phenoxazinone structures. The core scaffold of this compound is a phenoxazinone, suggesting that it or its precursors could possess the ability to mimic the catalytic activity of this enzyme. This biomimetic activity is an area of interest for synthetic chemistry and the development of novel catalytic systems.

Catalytic Oxidation of o-Aminophenols

Flowing from its potential to mimic phenoxazinone synthase, this compound could act as a catalyst in the oxidation of o-aminophenol substrates. In such a reaction, the compound would facilitate the transfer of electrons, leading to the formation of the corresponding phenoxazinone product. The efficiency and substrate scope of this catalytic activity would be influenced by the electronic properties of the benzo[a]phenoxazin-5-one core and the steric and electronic effects of the cyclohexyl substituent.

Table 2: Potential Catalytic Activities

Catalytic Activity Substrate Product
Phenoxazinone Synthase Mimicryo-AminophenolsPhenoxazinones
Catalytic Oxidationo-AminophenolsPhenoxazinones

Influence of Substituents on Functional Properties

The functional properties of the this compound scaffold are profoundly influenced by the nature and position of its substituents. The bulky, hydrophobic cyclohexyl group at the 6-position is a key determinant of its physicochemical characteristics, but modifications at other positions on the benzo[a]phenoxazine core can finely tune its electronic, optical, and biological activities.

The electronic and optical properties of benzo[a]phenoxazin-5-one derivatives, such as those analogous to Nile Red, are highly sensitive to substituent placement. nih.govresearchgate.net The introduction of substituents with distinct electronic characters at specific positions can modulate the absorption and emission spectra, fluorescence lifetimes, and luminosity. nih.govresearchgate.net

Research on substituted 9-diethylaminobenzo[a]phenoxazin-5-ones demonstrates that the spectroscopic features can be precisely adjusted. nih.gov This tuning is critical for applications in molecular probes and imaging, where specific solvatochromic responsiveness is desired. nih.govresearchgate.net The placement of electron-donating or electron-withdrawing groups alters the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its photophysical properties. For instance, studies on phenoxazine-based dyes show that extending π-conjugation by adding donor subunits can lower the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the absorption wavelength. nih.gov

Donor Subunit Added λmax (nm) HOMO (eV) LUMO (eV) Energy Gap (Eg) (eV)
Reference Dye 635 -5.25 -2.13 3.12
2-hexylthiophene 752 -5.13 -2.31 2.82
Triphenylamine 648 -5.21 -2.14 3.07
Carbazole 641 -5.31 -2.12 3.19

This table is based on theoretical calculations for different donor groups attached to a phenoxazine core, demonstrating how substituents modulate electronic properties. nih.gov

The hydrophobicity of phenoxazine derivatives is a critical factor influencing their interaction with biological systems, particularly with proteins like serum albumin. niscpr.res.inias.ac.in The octanol-water partition coefficient (log P) is a key descriptor for quantifying this property. nih.gov Studies on various phenoxazine derivatives have shown a direct correlation between their hydrophobic character and their binding affinity to bovine serum albumin (BSA). ias.ac.in

The presence of the large, nonpolar cyclohexyl group at the 6-position significantly increases the lipophilicity and hydrophobic character of this compound. This enhanced hydrophobicity is expected to promote strong interactions with hydrophobic pockets on proteins. niscpr.res.innih.gov Research on related phenoxazine modulators indicates that binding to BSA increases with their hydrophobic character. ias.ac.in For example, increasing the alkyl chain length at the N10-position of the phenoxazine ring leads to a significant increase in lipophilicity. researchgate.net It is suggested that the benzene (B151609) rings of the phenoxazine moiety and attached side chains bind to hydrophobic areas on the albumin molecule. niscpr.res.inias.ac.in

The binding of these molecules to transporter proteins can be characterized by parameters such as the association constant (K) and the free energy change (ΔF°). ias.ac.in The judicious placement of charged or polar groups in proximity to hydrophobic domains can further modulate these interactions, demonstrating that hydrophobicity is not an intrinsic property of a non-polar domain alone but is influenced by its surrounding chemical environment. researchgate.net

Table 2: Correlation of Hydrophobicity (log P) with BSA Binding for Phenoxazine Derivatives

Compound Log P Association Constant (K)
MPTP 5.86 2.16 x 10^4
PPCP 5.61 1.83 x 10^4
MPCP 5.21 1.57 x 10^4
MBP 4.89 1.21 x 10^4
MPP 4.50 0.98 x 10^4

Data derived from studies on phenoxazine modulators, showing that as hydrophobicity (Log P) increases, the binding affinity to BSA (K) also increases. ias.ac.in

The relationship between the molecular structure of phenoxazine derivatives and their biological inhibition efficiency is a central aspect of their medicinal chemistry. nih.gov The cytotoxic activity of phenoxazines has been correlated with several physical parameters, including electron affinity, absolute electron negativity (chi), and the octanol-water distribution coefficient (log P). nih.govresearchgate.net

For instance, studies on a series of phenoxazine derivatives revealed that their cytotoxicity against human oral squamous cell carcinoma cells was strongly dependent on the 'chi' value, with more potent compounds exhibiting higher chi values. nih.govresearchgate.net Similarly, the ability of these compounds to inhibit Akt phosphorylation in cancer cells was influenced by the length of the alkyl chain at the N10-position, with N10-hexyl showing greater potency than shorter chains. researchgate.net The presence of a chlorine atom at the C-2 position also demonstrated higher potency compared to an unsubstituted counterpart, indicating that specific substituents play a critical role in growth inhibition. researchgate.net

Table 3: Relationship between Physicochemical Descriptors and Cytotoxicity of Phenoxazine Derivatives

Compound Class Key Correlating Descriptors Observation
High Cytotoxicity Phenoxazines Absolute Electron Negativity (chi) Showed higher chi values (> 5.28)
Low Cytotoxicity Phenoxazines Absolute Electron Negativity (chi) Showed lower chi values (< 4.27)
Phenoxazines vs. HSC-3 cells Octanol-Water Coefficient (log P) Cytotoxicity correlated only to log P
Phenoxazines vs. HL-60 cells Heat of Formation, log P Cytotoxicity correlated to both parameters

This table summarizes findings from a quantitative structure-cytotoxicity relationship analysis, highlighting how different molecular properties correlate with biological activity in different cell lines. nih.govresearchgate.net

Elucidation of Reaction Mechanisms in Organic Synthesis

The synthesis of the benzo[a]phenoxazine core can be achieved through various strategic pathways, often involving cascade or metal-catalyzed reactions that allow for the efficient construction of this complex heterocyclic system.

Domino and multi-component reactions (MCRs) offer an efficient and atom-economical platform for synthesizing complex molecular architectures like benzo[a]phenoxazines from simple precursors in a single pot. researchgate.netnih.gov These reactions proceed through a cascade of consecutive transformations where the product of one step becomes the substrate for the next, avoiding the need for isolating intermediates. researchgate.net

The synthesis of the benzo[a]phenoxazine skeleton often starts from 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) and an o-aminophenol derivative. bas.bg The reaction mechanism typically involves an initial condensation or Michael addition, followed by intramolecular cyclization and subsequent oxidation or rearrangement to form the final tricyclic system. bas.bgacs.org For example, one proposed mechanism involves the initial attack of the amino group of an o-aminophenol on a quinone, followed by a ring closure to form the phenoxazone system. bas.bg

Variations of this approach include four-component reactions that can build even more complex, poly-substituted derivatives in a one-pot procedure. nih.gov These MCRs might involve the reaction of a naphthoquinone, a diamine or aminophenol, an aldehyde, and a source of active methylene (B1212753) like malononitrile. nih.gov The reaction pathway can be initiated by the formation of an intermediate from the condensation of the aldehyde and malononitrile, which then participates in a series of Michael additions and cyclizations with the other components to yield the final product. nih.gov

While direct examples involving this compound are not prevalent, the principles of oxidative addition and reductive elimination are fundamental to many transition-metal-catalyzed cross-coupling reactions used to form C-N and C-C bonds, which can be applied to the synthesis and functionalization of the phenoxazine core. wikipedia.orgresearchgate.net These reaction steps are key components of catalytic cycles involving metals like palladium, nickel, or copper. libretexts.orgresearchgate.net

Oxidative Addition: This process involves the insertion of a low-valent metal center (e.g., Pd(0)) into a covalent bond (e.g., an aryl-halide bond), which increases the metal's oxidation state and coordination number (e.g., to Pd(II)). wikipedia.orglibretexts.org In the context of phenoxazine synthesis, this could be a key step in coupling a substituted aryl halide to the nitrogen atom of a precursor molecule. The metal complex must typically have a vacant coordination site to facilitate this step. wikipedia.orgiitd.ac.in

Reductive Elimination: This is the reverse process, where two ligands on a metal center are eliminated to form a new covalent bond, while the metal's oxidation state is reduced by two. wikipedia.orglibretexts.org This is often the final, product-forming step in a cross-coupling catalytic cycle. libretexts.orglibretexts.org For reductive elimination to occur, the two groups to be coupled must be adjacent (cis) to each other in the metal's coordination sphere. libretexts.org This step is favored when the newly formed bond is strong and the resulting metal complex is stable in its lower oxidation state. wikipedia.org

These pathways are crucial in modern synthetic strategies that allow for the precise installation of various substituents, including alkyl groups like cyclohexyl, onto the phenoxazine scaffold, thereby enabling the synthesis of a diverse library of compounds for structure-activity relationship studies. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one and its analogs will likely prioritize sustainability and efficiency. Traditional chemical routes often require harsh conditions and toxic reagents. researchgate.net A significant future direction is the adoption of biocatalysis, particularly using enzymes like laccases. Laccase-mediated synthesis offers a green alternative, operating under mild conditions with high specificity. researchgate.net Research could focus on optimizing domino processes that exploit the oxidative coupling of aminophenolic precursors to construct the phenoxazine (B87303) core efficiently. researchgate.net

Another promising avenue is the development of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. researchgate.net Formaldehyde-free methods, potentially substituting traditional reagents with greener alternatives, are also critical for developing more environmentally benign processes. researchgate.net The exploration of one-pot, multi-component reactions, perhaps catalyzed by organocatalysts or biodegradable catalysts like β-cyclodextrin in aqueous media, could provide rapid and efficient access to a library of derivatives. nih.gov

Synthetic Strategy Key Advantages Potential Catalyst Primary Goal
BiocatalysisEnvironmentally friendly, high selectivity, mild reaction conditions. researchgate.netLaccases (e.g., CotA-laccase). researchgate.netSustainable production, reduced waste.
Microwave-Assisted SynthesisRapid reaction times, increased yields, energy efficiency. researchgate.netN/A (Energy source)High-throughput synthesis, process intensification.
Multi-Component ReactionsHigh atom economy, operational simplicity, molecular diversity. nih.govOrganocatalysts (e.g., l-proline), β-cyclodextrin. nih.govRapid library generation for screening.

Advanced Characterization Methodologies for Complex Systems

A deep understanding of this compound, especially within complex systems like organic electronic devices or biological environments, necessitates the use of advanced characterization techniques. Future research will need to move beyond standard spectroscopic methods to probe the compound's behavior at the nanoscale and under operational conditions.

For material science applications, in-situ and operando characterization will be crucial. researching.cnresearchgate.net Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) can provide three-dimensional chemical reconstructions of thin films, allowing for the study of molecular degradation or migration within a device. unamur.be To investigate crystal structures and electronic states in real-time, in-situ X-ray characterization and ultraviolet photoelectron spectroscopy (UPS) will be invaluable. researching.cn For probing interfaces, such as those in bio-sensors or batteries, specialized scanning probe microscopies capable of operating in liquid environments can reveal local electronic properties. researching.cn

Technique Information Gained Application Context
ToF-SIMS / XPS3D chemical composition, molecular degradation pathways. unamur.beOrganic electronics (e.g., OLEDs), thin-film analysis.
In-situ / Operando SpectroscopyReal-time changes in crystal structure, electronic states, and morphology. researching.cnDevice performance and stability studies.
Liquid-Phase Scanning Probe MicroscopyLocal electronic properties at semiconductor-liquid interfaces. researching.cnBiosensors, electrochemical systems, batteries.
Aberration-Corrected TEMDirect visualization of single atoms and molecular arrangements. researchgate.netCatalyst structure, nanomaterial analysis.

Predictive Modeling and Machine Learning in Compound Design and Optimization

The vast chemical space of possible phenoxazine derivatives makes exhaustive experimental screening impractical. chemrxiv.org Predictive modeling and machine learning (ML) offer a powerful approach to accelerate the discovery and optimization of compounds like this compound. Future work should focus on developing robust ML models to predict key properties such as redox potentials, photophysical characteristics, and biological activity.

Hybrid approaches combining Density Functional Theory (DFT) calculations with ML have proven effective for accurately predicting the properties of phenazine (B1670421) derivatives from small datasets. nih.govacs.orgnih.gov Researchers can train various linear and non-linear ML models on features generated from the compound's structure (e.g., 2D/3D descriptors, molecular fingerprints) to screen virtual libraries for candidates with desired characteristics. chemrxiv.orgchemrxiv.org This in silico screening can identify promising derivatives for synthesis and testing, saving considerable time and resources. nih.gov Feature importance analysis can further provide insights into the structure-property relationships, guiding the rational design of new molecules with enhanced performance. chemrxiv.org

Exploration of New Material Science Applications and Device Architectures

The phenoxazine core is redox-active and photophysically interesting, suggesting significant potential for this compound in materials science. researchgate.netdntb.gov.ua Future research should explore its utility in next-generation organic electronics and energy storage systems.

One key area is in organic batteries. Phenoxazine-based polymers have been demonstrated as promising cathode materials with high discharge potentials and excellent rate performance, and the cyclohexyl derivative could offer improved processability or stability. acs.org Another application is in photoredox catalysis, where phenoxazines can serve as sustainable, metal-free alternatives to precious-metal catalysts. nih.gov Furthermore, the inherent fluorescence and electrochemical properties of the benzo[a]phenoxazine structure make it a candidate for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net The cyclohexyl group may enhance film-forming properties or tune the solid-state packing, which is critical for device efficiency.

Potential Application Key Property Role of Cyclohexyl Group
Organic BatteriesRedox activity, cycling stability. acs.orgMay enhance solubility for processing and affect discharge potential.
Photoredox CatalysisStrong excited-state reductant potential. nih.govCould modify redox properties and catalyst stability.
Organic Light-Emitting Diodes (OLEDs)Electroluminescence, charge transport. researchgate.netMay improve film morphology and influence emission color.
Dye-Sensitized Solar Cells (DSSCs)Light absorption, electron injection. researchgate.netCould alter the absorption spectrum and prevent dye aggregation.

Unraveling Complex Biological and Catalytic Mechanisms at the Molecular Level

Benzo[a]phenoxazines have demonstrated potent biological activities, including anticancer properties. nih.gov A crucial future direction is to elucidate the specific molecular mechanisms through which this compound exerts its effects. Research has shown that related compounds can induce anticancer activity by promoting lysosomal dysfunction or generating reactive oxygen species (ROS) that lead to apoptotic cell death. nih.govmdpi.com Studies should investigate whether the target compound follows similar pathways and identify its precise intracellular targets.

The compound's potential as a radical-trapping antioxidant also warrants investigation. Phenoxazines can exhibit exceptionally high reactivity toward peroxyl radicals, a property that is highly valuable in preventing oxidative damage. acs.org Computational and experimental studies could clarify the N-H bond dissociation enthalpy (BDE) and the kinetics of hydrogen-atom transfer for this specific derivative. acs.org In the realm of catalysis, understanding the role of the compound in multi-step reactions, such as the synthesis of benzodiazepines or other heterocyclic systems, could lead to the design of more efficient catalytic processes. researchgate.net Mechanistic studies would involve identifying reaction intermediates, determining rate-limiting steps, and understanding how the cyclohexyl substituent influences catalytic activity and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.